1-Propanol, 3,3,3-trifluoro-2-(trifluoromethyl)-
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Overview
Description
1-Propanol, 3,3,3-trifluoro-2-(trifluoromethyl)- is an organic compound with the molecular formula C4H4F6O. It is a colorless liquid that is fully miscible in water and has a density of 1.294 g/cm³ . This compound is known for its strong irritant properties and is used in various chemical reactions and industrial applications.
Preparation Methods
1-Propanol, 3,3,3-trifluoro-2-(trifluoromethyl)- can be synthesized through the reaction of hydrogen fluoride with 1,1,1-trifluoropropene . This reaction requires specific conditions and safety measures due to the reactivity and toxicity of the reagents involved. Industrial production methods often involve the use of specialized equipment to handle these hazardous materials safely.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where one or more of its fluorine atoms are replaced by other atoms or groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions vary but often include other fluorinated compounds and alcohols.
Scientific Research Applications
1-Propanol, 3,3,3-trifluoro-2-(trifluoromethyl)- is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic uses and effects on biological systems is ongoing.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of 1-Propanol, 3,3,3-trifluoro-2-(trifluoromethyl)- involves its interaction with various molecular targets and pathways. For example, it can act as a substrate for enzymes like diol dehydratase, leading to the formation of intermediate radicals and subsequent products . The compound’s fluorine atoms play a crucial role in stabilizing these intermediates and influencing the reaction pathways.
Comparison with Similar Compounds
1-Propanol, 3,3,3-trifluoro-2-(trifluoromethyl)- can be compared with other similar compounds such as:
3,3,3-Trifluoro-1-propanol: Another fluorinated alcohol with similar properties but different reactivity and applications.
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol: A compound with more fluorine atoms, leading to different chemical behavior and uses. These comparisons highlight the unique properties of 1-Propanol, 3,3,3-trifluoro-2-(trifluoromethyl)-, such as its specific reactivity and applications in various fields.
Properties
IUPAC Name |
3,3,3-trifluoro-2-(trifluoromethyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O/c5-3(6,7)2(1-11)4(8,9)10/h2,11H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLHERTUHUWHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405744 |
Source
|
Record name | 3,3,3-Trifluoro-2-(trifluoromethyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.06 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81503-71-1 |
Source
|
Record name | 3,3,3-Trifluoro-2-(trifluoromethyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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